molecular formula C9H19NO3 B14901921 tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate

tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate

Cat. No.: B14901921
M. Wt: 189.25 g/mol
InChI Key: SUNJKJWWNNMWSL-ZETCQYMHSA-N
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Description

tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate is an organic compound that features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-(aminooxy)-3-methylbutanoate can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester .

Another method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides. This metal-free condition allows for the smooth progression of Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in one pot .

Industrial Production Methods

Industrial production of tert-butyl esters often utilizes flow microreactor systems. These systems provide a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(aminooxy)-3-methylbutanoate involves its reactivity as a tert-butyl ester. The tert-butyl group can form carbocations and isobutene after elimination under certain conditions, which can then participate in further chemical reactions . The aminooxy group can act as a nucleophile, participating in substitution reactions.

Comparison with Similar Compounds

tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate can be compared with other tert-butyl esters and aminooxy compounds:

The uniqueness of this compound lies in the combination of the tert-butyl ester and aminooxy groups, which provide distinct reactivity and steric properties.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl (2S)-2-aminooxy-3-methylbutanoate

InChI

InChI=1S/C9H19NO3/c1-6(2)7(13-10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m0/s1

InChI Key

SUNJKJWWNNMWSL-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)ON

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)ON

Origin of Product

United States

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